

An In-depth Technical Guide to the Nickel-Tin Binary Phase Diagram

Author: BenchChem Technical Support Team. Date: December 2025



This technical guide provides a comprehensive analysis of the nickel-tin (Ni-Sn) binary phase diagram, tailored for researchers, scientists, and professionals in drug development and materials science. The document summarizes key quantitative data, details experimental protocols for phase diagram determination, and presents a visualization of the phase relationships.

Core Analysis of the Nickel-Tin System

The Ni-Sn binary system is characterized by the formation of several intermetallic compounds and a series of invariant reactions that are critical for understanding the properties and applications of nickel-tin alloys. These alloys are integral to various fields, including electronics soldering and the development of specialized materials.

Intermetallic Phases and Crystal Structures

The equilibrium phases in the Ni-Sn system include the terminal solid solutions (Ni) and (Sn), and three stable intermetallic compounds: Ni₃Sn, Ni₃Sn₂, and Ni₃Sn₄. Both Ni₃Sn and Ni₃Sn₂ exhibit allotropic transformations, existing in high-temperature (HT) and low-temperature (LT) forms. The crystallographic data for these phases are summarized in the table below.



Phase	Crystal System	Space Group	Pearson Symbol	Lattice Parameters (Å)
(Ni)	Cubic	Fm-3m	cF4	a = 3.5238
(αSn)	Cubic	Fd-3m	cF8	a = 6.489
(βSn)	Tetragonal	I41/amd	tl4	a = 5.831, c = 3.181
Ni₃Sn (HT)	Hexagonal	P6₃/mmc	hP8	a = 5.295, c = 4.247
Ni₃Sn (LT)	Orthorhombic	-	oC16	a = 5.31, b = 4.25, c = 4.44
Ni₃Sn₂ (HT)	Orthorhombic	Pnma	oP20	a = 7.10, b = 8.12, c = 5.16
Ni₃Sn₂ (LT)	Orthorhombic	Pnma	oP20	a = 7.10, b = 8.12, c = 5.16
Ni ₃ Sn ₄	Monoclinic	C2/m	mC14	a = 12.21, b = 4.05, c = 5.20, β = 105.03°[1]

Invariant Reactions

The Ni-Sn phase diagram is characterized by several invariant reactions, including eutectic, peritectic, and eutectoid transformations. These reactions occur at specific temperatures and compositions, dictating the solidification and solid-state transformation behaviors of the alloys. The key invariant reactions in the Ni-Sn system are detailed in the following table.[2]



Reaction Type	Temperature (°C)	Reaction	Composition (at.% Sn)
Peritectic	1280	L + (Ni) ↔ Ni₃Sn	17.6
Peritectic	1173	L + Ni₃Sn ↔ Ni₃Sn₂	29.4
Peritectic	798	L + Ni₃Sn₂ ↔ Ni₃Sn₄	78.2
Eutectic	231.9	L ↔ Ni₃Sn₄ + (βSn)	99.7
Eutectoid	922	Ni₃Sn(HT) ↔ (Ni) + Ni₃Sn(LT)	24.8
Eutectoid	600	Ni₃Sn₂(HT) ↔ Ni₃Sn(LT) + Ni₃Sn₄	~40-42
Peritectoid	13.1	βSn + Ni₃Sn₄ ↔ αSn	>99.9

Experimental Protocols for Phase Diagram Determination

The determination of the Ni-Sn phase diagram relies on a combination of experimental techniques to identify phase boundaries and characterize the structures of the phases present. The primary methods employed are Differential Thermal Analysis (DTA), X-ray Diffraction (XRD), and Metallography.

Differential Thermal Analysis (DTA)

Objective: To determine the temperatures of phase transformations (e.g., melting, solidification, and solid-state transitions) by detecting the heat absorbed or released during these events.

Methodology:

 Sample Preparation: Ni-Sn alloys of varying compositions are prepared by arc-melting highpurity nickel and tin under an inert atmosphere (e.g., argon) to prevent oxidation. The resulting alloy buttons are typically homogenized by annealing at an elevated temperature for an extended period. Small, uniform samples (typically 50-100 mg) are then sectioned for DTA analysis.



- Apparatus: A differential thermal analyzer is used, which consists of a furnace with a
 programmable temperature controller, and sample and reference holders with
 thermocouples. An inert reference material (e.g., alumina) is used.
- Procedure: The Ni-Sn sample and the reference material are heated and cooled at a controlled rate (e.g., 5-20 °C/min) within the furnace. The temperature difference between the sample and the reference is continuously recorded as a function of the sample temperature.
- Data Analysis: Endothermic or exothermic peaks in the DTA curve indicate phase transformations. The onset temperature of these peaks corresponds to the transformation temperature. By analyzing a series of alloys with different compositions, the liquidus, solidus, and solvus lines, as well as the temperatures of invariant reactions, can be determined.

X-ray Diffraction (XRD)

Objective: To identify the crystal structures of the different phases present in the Ni-Sn alloys at various temperatures and compositions.

Methodology:

- Sample Preparation: Samples are prepared as described for DTA. For room temperature analysis, the homogenized alloys are crushed into a fine powder. For high-temperature XRD, small bulk samples are used.
- Apparatus: A powder X-ray diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα radiation) and a detector is used. For high-temperature studies, a furnace attachment is required.
- Procedure: The prepared sample is mounted in the diffractometer. The sample is irradiated with X-rays over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded. For high-temperature analysis, the sample is heated to the desired temperature within the furnace and the diffraction pattern is collected in situ.
- Data Analysis: The resulting diffraction pattern (a plot of intensity versus 2θ) is a fingerprint of the crystalline phases present. The positions and relative intensities of the diffraction peaks are compared with standard diffraction databases (e.g., the Powder Diffraction File) to



identify the phases. The lattice parameters of each phase can be refined from the peak positions.

Metallography

Objective: To visually examine the microstructure of the Ni-Sn alloys, including the number of phases, their morphology, and their distribution.

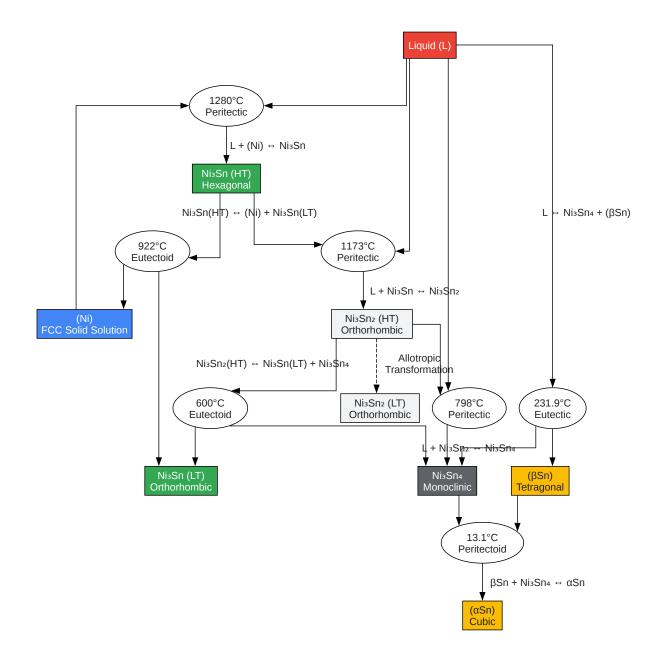
Methodology:

- Sample Preparation:
 - Sectioning: A representative cross-section of the alloy is cut using a low-speed diamond saw to minimize deformation.
 - Mounting: The sectioned sample is mounted in a polymer resin (e.g., epoxy) for ease of handling during subsequent steps.
 - Grinding: The mounted sample is ground using successively finer grades of silicon carbide paper (e.g., from 240 to 1200 grit) to achieve a flat surface.
 - \circ Polishing: The ground surface is polished using diamond suspensions of decreasing particle size (e.g., 6 μ m, 1 μ m) on polishing cloths to obtain a mirror-like finish. A final polishing step with a fine alumina or silica suspension may be used.
- Etching: To reveal the microstructure, the polished surface is chemically etched. A common etchant for Ni-Sn alloys is a solution of nitric acid and acetic acid in water. The etchant preferentially attacks different phases or grain boundaries, creating contrast that is visible under a microscope.
- Microscopic Examination: The etched surface is examined using an optical microscope or a scanning electron microscope (SEM). The different phases can be distinguished by their color, shape, and reflectivity. The composition of the phases can be determined using energy-dispersive X-ray spectroscopy (EDS) in an SEM.

Visualization of Phase Relationships



The following diagram illustrates the logical relationships between the different phases and transformations in the nickel-tin binary system as a function of temperature.





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Simplified reaction schematic of the Ni-Sn binary phase diagram.

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References

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